2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.295. The purity is usually 95%.
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Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions:
- The interactions of 2,6-dinitrophenyl phenyl ether and similar compounds with amines like morpholine are base catalysed in solvents like dimethyl sulfoxide and acetonitrile. This research contributes to understanding the mechanisms of aromatic nucleophilic substitution reactions, particularly highlighting the impact of ortho substituents and solvent types on reaction rates and pathways (Emokpae, Uwakwe, & Hirst, 1993).
Fungicidal Activity:
- A study on the chemoenzymic synthesis of morpholine derivatives, including 2,6-dimethyl-4-(2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl)-morpholine, demonstrated its potential as a broad-spectrum fungicide. The research focused on the preparation of optically pure stereoisomers of this compound and their efficacy against various fungi (Bianchi et al., 1992).
Electrochemical Fluorination:
- Research on the electrochemical fluorination of cis-2,6-dimethylmorpholino-group substituted carboxylic acids provided insights into the chemical transformations and yields of various fluorinated compounds. This study contributes to the understanding of how morpholine derivatives react under electrochemical fluorination conditions (Takashi et al., 1998).
Pharmacological Applications:
- Morpholine-containing Ruthenium(II) p-Cymene complexes were synthesized and characterized, examining their antiproliferative activity against various cancer cell lines. This research provides insights into the role of morpholine in designing metal-based pharmaceuticals (Chatterjee et al., 2021).
Structural Analysis:
- The crystal structure of morpholinium 2,4-dinitrophenolate, which involves morpholine, was determined. This study aids in understanding the molecular and crystal structures of morpholine derivatives and their interactions (Majerz, Głowiak, & Koll, 1996).
Mechanism of Action
Target of Action
Similar compounds have been used to study the binding of p-nitrophenol and sodium p-nitrophenolate like substrates with cyclohexaamylaose .
Biochemical Pathways
Related compounds have been involved in extracellular electron transfer, which can occur via direct contact or fenton degradation of 4,6-dinitro-o-cresol with fe (2+)-substituted ion-exchange resin .
Properties
IUPAC Name |
2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-8-4-11(15(17)18)13(12(5-8)16(19)20)14-6-9(2)21-10(3)7-14/h4-5,9-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDMGZJKWCOVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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